molecular formula C40H56O4 B12781147 15-cis-Violaxanthin CAS No. 24620-97-1

15-cis-Violaxanthin

Cat. No.: B12781147
CAS No.: 24620-97-1
M. Wt: 600.9 g/mol
InChI Key: SZCBXWMUOPQSOX-ACEWEDQGSA-N
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Description

15-cis-Violaxanthin: is a naturally occurring carotenoid pigment found in photosynthetic organisms, including higher plants and algae. It plays a crucial role in the xanthophyll cycle, which helps protect plants from photo-oxidative damage by dissipating excess light energy as heat . This compound is part of the larger family of xanthophylls, which are oxygenated derivatives of carotenoids.

Preparation Methods

Synthetic Routes and Reaction Conditions: 15-cis-Violaxanthin is biosynthesized from zeaxanthin through the action of the enzyme zeaxanthin epoxidase. This process involves the intermediate formation of antheraxanthin . The synthetic route can be summarized as follows:

    Zeaxanthin: → (via zeaxanthin epoxidase)

    Antheraxanthin: → (via zeaxanthin epoxidase)

Industrial Production Methods: Industrial production of this compound is challenging due to the lack of efficient resource plants or organisms. recent advances in metabolic pathway engineering have enabled the heterologous production of this compound in microorganisms such as Escherichia coli and Saccharomyces cerevisiae .

Chemical Reactions Analysis

Types of Reactions: 15-cis-Violaxanthin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form other carotenoids or degraded products.

    Reduction: It can be reduced to form less oxidized carotenoids.

    Isomerization: It can undergo isomerization to form different cis and trans isomers.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

15-cis-Violaxanthin has several scientific research applications:

Mechanism of Action

15-cis-Violaxanthin exerts its effects through its role in the xanthophyll cycle. It helps dissipate excess light energy as heat, protecting the photosynthetic apparatus from photo-oxidative damage. The molecular targets include the light-harvesting complexes in chloroplasts, where it interacts with other carotenoids and proteins to facilitate energy dissipation .

Comparison with Similar Compounds

  • Zeaxanthin
  • Antheraxanthin
  • Neoxanthin
  • Lutein

Comparison: 15-cis-Violaxanthin is unique due to its specific role in the xanthophyll cycle and its ability to dissipate excess light energy as heat. While other carotenoids like zeaxanthin and lutein also play roles in photoprotection, this compound’s specific isomeric form and its position in the cycle make it distinct .

Properties

CAS No.

24620-97-1

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

IUPAC Name

(1R,3S,6S)-6-[(1E,3E,5E,7E,9Z,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11-,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,37+,38+,39-,40-/m0/s1

InChI Key

SZCBXWMUOPQSOX-ACEWEDQGSA-N

Isomeric SMILES

C/C(=C\C=C/C=C(/C=C/C=C(/C=C/[C@@]12O[C@@]1(C[C@H](CC2(C)C)O)C)\C)\C)/C=C/C=C(/C=C/[C@@]34O[C@@]3(C[C@H](CC4(C)C)O)C)\C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C

Origin of Product

United States

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